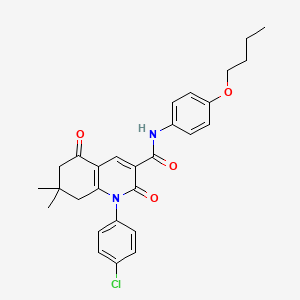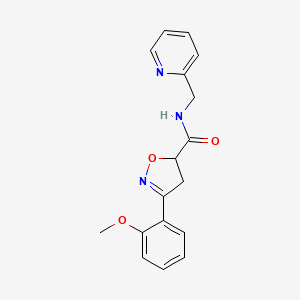
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as MPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPDC is a member of the isoxazolecarboxamide family of compounds, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been investigated for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 and monocyte chemoattractant protein-1, in animal models of inflammation. 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its limited solubility in water, which may require the use of organic solvents. In addition, the mechanism of action of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide. One potential area of research is the development of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide, which may lead to the development of more targeted therapies. In addition, the therapeutic potential of 3-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-4,5-dihydro-5-isoxazolecarboxamide in various diseases, such as cancer and neurodegenerative diseases, should be further explored through preclinical and clinical trials.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-8-3-2-7-13(15)14-10-16(23-20-14)17(21)19-11-12-6-4-5-9-18-12/h2-9,16H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZRXUDCEBLWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}-4-methylpiperazine](/img/structure/B4722261.png)
![N,N-dimethyl-N'-[3-(2-pyrimidinyloxy)benzyl]-1,2-ethanediamine dihydrochloride](/img/structure/B4722273.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4722277.png)
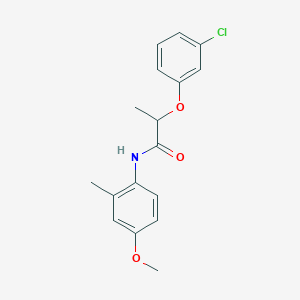
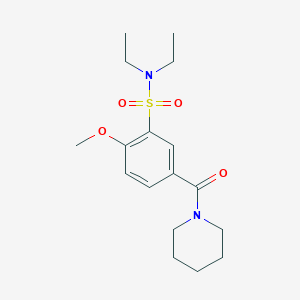
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4722293.png)
![3-[(2-bromophenoxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B4722296.png)

![2-[(methylsulfonyl)(phenyl)amino]-N-phenylbutanamide](/img/structure/B4722310.png)

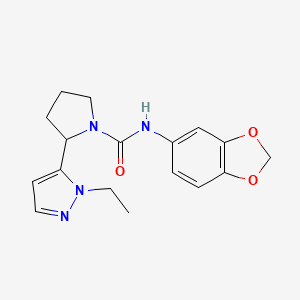
![N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4722327.png)
![(2-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4722343.png)
